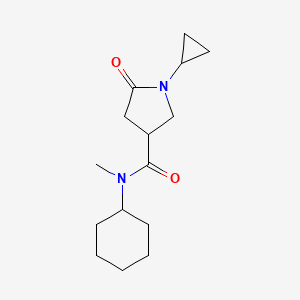
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM is a member of the class of synthetic cathinones, which are psychoactive substances that have been commonly used as recreational drugs. However, MPTM has unique properties that make it a promising candidate for research in various fields.
Wirkmechanismus
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is believed to exert its effects through the inhibition of the reuptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to have various biochemical and physiological effects, such as increasing the release of dopamine and serotonin in the brain, inducing hyperthermia, and causing vasoconstriction. (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been reported to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has several advantages for use in lab experiments, such as its high potency and selectivity for monoamine transporters. However, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone also has limitations, such as its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for research on (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, including:
1. Further investigation of its potential therapeutic effects, such as its ability to treat pain and inflammation.
2. Exploration of its effects on the cardiovascular system, as (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been shown to cause vasoconstriction.
3. Investigation of its potential neurotoxicity and long-term safety.
4. Development of new derivatives of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone that have improved pharmacological properties.
Conclusion
In conclusion, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a promising compound for research in various scientific fields. Its unique properties and mechanism of action make it a valuable tool for investigating the central nervous system, inflammation, and pain. Further research is needed to fully understand the potential benefits and risks of (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and its derivatives.
Synthesemethoden
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone can be synthesized through a multi-step process that involves the reaction of 3-thiophenemethanone with 3-methylpiperidine in the presence of a reducing agent. The resulting product is then purified through various methods, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been investigated as a potential lead compound for the development of new drugs that target the central nervous system. In neuroscience, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been used to study the effects of synthetic cathinones on the brain and behavior. In pharmacology, (3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been tested for its potential therapeutic effects, such as its ability to reduce inflammation and pain.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-3-2-5-12(7-9)11(13)10-4-6-14-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPIBRRJAQRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)

![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)


![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)